molecular formula C19H24O7 B042625 Gibberellin A8 CAS No. 7044-72-6

Gibberellin A8

Cat. No.: B042625
CAS No.: 7044-72-6
M. Wt: 364.4 g/mol
InChI Key: WZRRJZYYGOOHRC-UQJCXHNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A8 can be synthesized from gibberellin A3 through a series of chemical reactions. The process involves the hydrolysis of gibberellin A3, followed by iodolactonization and subsequent deiodination to yield this compound . The reaction conditions typically include the use of aqueous solutions and specific reagents to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources or microbial fermentation. The process includes homogenization, extraction, and purification steps to isolate this compound from plant tissues . High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is commonly used for the accurate identification and quantification of this compound.

Chemical Reactions Analysis

Types of Reactions: Gibberellin A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which play significant roles in its biological functions .

Comparison with Similar Compounds

    Gibberellin A1: Known for its role in promoting stem elongation and seed germination.

    Gibberellin A3: Widely used in agriculture to enhance crop yields.

    Gibberellin A4: Involved in regulating flowering and fruit development.

    Gibberellin A7: Plays a role in stress response and growth regulation.

Properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12R,13S)-5,12,13-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-8-5-17-7-18(8,25)4-3-10(17)19-6-9(20)13(21)16(2,15(24)26-19)12(19)11(17)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRJZYYGOOHRC-UQJCXHNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC(C1O)O)OC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990646
Record name Gibberellin A8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7044-72-6
Record name Gibberellin A8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7044-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A8
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gibberellin A8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gibberellin A8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that Gibberellin A1 can be metabolized into Gibberellin A8. This conversion was observed in seedlings of Norway spruce (Picea abies (L.) Karst) []. Studies using dwarf Oryza sativa seedlings also point towards the interconversion of Gibberellin A1 to this compound []. This metabolic process highlights a potential pathway for Gibberellin A1 regulation in plants.

A: Yes, this compound has been found in a glycosidic form, specifically this compound-glucoside. This conjugated form was identified in the shoot apices of Althaea rosea []. Furthermore, a β-Glucosidase enzyme capable of hydrolyzing this compound-2-O-glucoside has been isolated from the pods of runner beans []. These findings suggest that conjugation and deconjugation processes may play a role in regulating the activity and availability of this compound in plants.

A: Research indicates that this compound metabolites, particularly this compound glucoside (GA8-glu), show a different distribution pattern within plant cells compared to Gibberellin A1. Studies using cowpea (Vigna sinensis) and barley (Hordeum vulgare) leaves revealed that a higher proportion of this compound glucoside is localized in the vacuoles compared to the entire protoplast []. This suggests a preferential compartmentalization of this compound metabolites in the vacuoles relative to Gibberellin A1.

A: Research on the shoots of Phyllostachys edulis, a type of bamboo, led to the identification of various gibberellins, including this compound, alongside Gibberellin A17, Gibberellin A29, Gibberellin A44, and Gibberellin A53 []. This study, along with experiments on Phyllostachys bambusoides and Sasa kurilensis, supports the involvement of the early-13-hydroxylation pathway in gibberellin biosynthesis within bamboo shoots, with this compound playing a role in this process.

A: Research comparing the biological activities of various gibberellins, including Gibberellin A1, Gibberellin A3, Gibberellin A4, Gibberellin A7, and this compound, in nine different plant bioassays revealed that this compound exhibits low activity in most of the assays []. This is in contrast to Gibberellin A3 and Gibberellin A7, which demonstrate high activity across many bioassays, and Gibberellin A9, Gibberellin A10, Gibberellin A23, and Gibberellin A24, which exhibit species-specific activity.

A: this compound-2-O-glucoside has been identified and quantified in developing barley caryopses using GC-MS techniques []. This finding suggests a potential role for this compound in grain development, although further research is needed to fully understand its specific functions within this context.

A: Recent research utilizing metabolomics has shed light on the response of hydroprimed maize to salt stress and the role of various metabolites, including this compound []. The study revealed that this compound was among the plant growth regulators present in both control and hydroprimed maize roots subjected to salt stress.

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